molecular formula C19H16O4 B1160198 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- CAS No. 52328-96-8

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-

Cat. No.: B1160198
CAS No.: 52328-96-8
M. Wt: 308.3 g/mol
InChI Key: YXAKCQIIROBKOP-HSSGTREWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- typically involves the condensation of appropriate aromatic aldehydes with acetone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification steps such as column chromatography and recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- is unique among curcuminoids due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, which influence their reactivity and biological activities.

Properties

CAS No.

52328-96-8

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-13,20-22H/b11-5+,12-6+,18-13-

InChI Key

YXAKCQIIROBKOP-HSSGTREWSA-N

SMILES

C1=CC(=CC=C1C=CC(=CC(=O)C=CC2=CC=C(C=C2)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C/C(=O)/C=C/C2=CC=C(C=C2)O)/O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=CC(=O)C=CC2=CC=C(C=C2)O)O)O

Appearance

Orange powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-
Reactant of Route 6
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-

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